![molecular formula C27H28N4O3 B1678393 Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate CAS No. 622795-76-0](/img/structure/B1678393.png)

Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate

Vue d'ensemble

Description

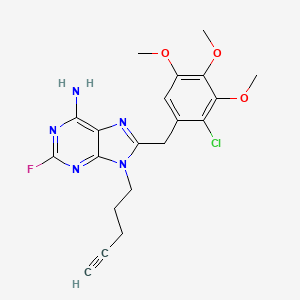

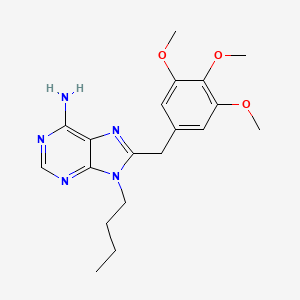

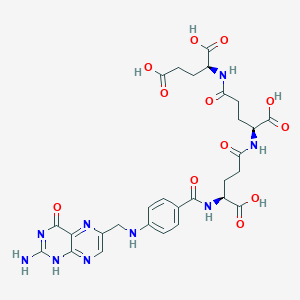

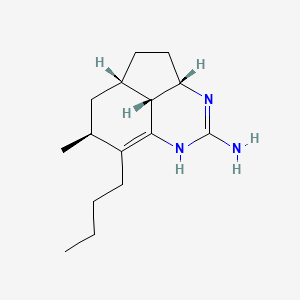

Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate is a chemical compound with the molecular formula C27H28N4O3 . It is also known by other names such as PIP-199 and has a molecular weight of 456.5 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a piperazine ring, a pyridine ring, and an indole ring with a phenyl group . The exact 3D conformer and 2D structure can be found in chemical databases like PubChem .Physical And Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3-AA value of 4.3, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has six rotatable bonds . Its exact mass and monoisotopic mass are 456.21614077 g/mol . The topological polar surface area is 70.8 Ų . It has 34 heavy atoms .Applications De Recherche Scientifique

Inhibitor of FANCM-RMI

PIP-199 is the only reported small molecule inhibitor of FANCM-RMI . FANCM-RMI is a key protein-protein interaction that governs genome instability in the genetic disorders Fanconi Anemia and Bloom’s Syndrome .

Study of Alternative Lengthening of Telomeres (ALT)

PIP-199 has been used as a tool compound for studying the Alternative Lengthening of Telomeres (ALT) . ALT is a potential target for developing new cancer therapeutics .

Study of G-quadruplexes

G-quadruplexes are secondary structures formed in nucleic acids that play a role in various biological processes. PIP-199 has been used to study these structures .

Study of Pro-apoptotic Proteins

Pro-apoptotic proteins are involved in the process of programmed cell death. PIP-199 has been used in the study of these proteins .

Study of Quorum Sensing

Quorum sensing is a system of stimulus and response correlated to population density. PIP-199 has been used in the study of quorum sensing .

However, it’s important to note that recent studies have shown that PIP-199 immediately decomposes in common aqueous buffers and some organic solvents . Neither PIP-199 nor its more hydrolytically stable analogues show any observable activity in binding and competitive biophysical assays for FANCM-RMI . Therefore, it’s concluded that PIP-199 is not an effective tool compound for biological studies, and that apparent cellular activity likely arises from the nonspecific toxicity of breakdown products .

Mécanisme D'action

Target of Action

PIP-199 is a selective inhibitor of the RMI (RecQ-mediated genome instability protein) core complex/MM2 interaction . The RMI complex plays a crucial role in maintaining genome stability, and MM2 is the binding site of the RMI complex on the Fanconi anemia complementation group M protein (FANCM) .

Mode of Action

PIP-199 interacts with its targets by inhibiting the interaction between the FANCM and the RMI complex . This inhibition disrupts the proper execution of the Fanconi anemia (FA) DNA repair pathway, a common mechanism by which tumors evolve resistance to DNA crosslinking chemotherapies .

Biochemical Pathways

The primary biochemical pathway affected by PIP-199 is the Fanconi anemia (FA) DNA repair pathway . By inhibiting the interaction between FANCM and the RMI complex, PIP-199 disrupts this pathway, potentially sensitizing resistant tumors to DNA crosslinking chemotherapeutics .

Pharmacokinetics

It is known that pip-199 is soluble in dmso

Result of Action

The primary result of PIP-199’s action is the potential sensitization of resistant tumors to DNA crosslinking chemotherapeutics . By disrupting the FA DNA repair pathway, PIP-199 may enhance the effectiveness of these chemotherapeutic agents .

Action Environment

It has been reported that pip-199 immediately decomposes in common aqueous buffers and some organic solvents . This suggests that the stability of PIP-199 may be influenced by the solvent used, and its efficacy may be affected by its chemical instability .

Propriétés

IUPAC Name |

ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3/c1-2-34-27(32)30-18-16-29(17-19-30)26(22-13-8-9-15-28-22)24-21-12-6-7-14-23(21)31(33)25(24)20-10-4-3-5-11-20/h3-15,26,33H,2,16-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTCTSYSZSYNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=C(N(C4=CC=CC=C43)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B1678326.png)

![2-(4-Fluorophenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B1678330.png)